molecular formula C10H17NO4 B13029132 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No.: B13029132
M. Wt: 215.25 g/mol
InChI Key: OKDRCPVZRUMGNI-UHFFFAOYSA-N
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Description

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is an organic compound that features a piperidine ring, a methoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-pyrimidinyl)piperazine dihydrochloride with succinic anhydride in the presence of triethylamine. The reaction is typically carried out in chloroform under reflux conditions for about 10 minutes, followed by cooling and overnight standing at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The methoxy and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, also referred to as 4-Oxo-4-piperidin-1-ylbutanoic acid, is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol. The compound features a methoxy group at the 4-position of the butanoic acid chain, contributing to its chemical reactivity and biological profile. Its structure includes a piperidine ring, which is known for its interactions with neurotransmitter systems, suggesting potential pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. The compound has been studied for its effects on various biological pathways, including:

  • Enzyme Inhibition : Initial findings suggest that the compound may bind to specific enzymes or receptors, modulating their activity. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects.
  • Neurotransmitter Interaction : Given the presence of the piperidine ring, there are indications that this compound may engage with neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzyme activities at low concentrations, indicating potent bioactivity. For instance, it was shown to inhibit certain pathways involved in cellular metabolism and signaling .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications affect the biological activity of similar compounds. This includes examining analogs that share structural characteristics with 4-Methoxy compounds to identify key functional groups responsible for enhanced activity .
  • Comparative Analysis : A comparative analysis of structurally similar compounds revealed that this compound possesses unique properties due to its methoxy substitution, which enhances its reactivity compared to other piperidine derivatives.

Data Table: Comparative Biological Activity

Compound NameCAS NumberBiological Activity
This compoundN/ASignificant enzyme inhibition; potential neurotransmitter interaction
4-Oxo-4-(1-piperidinyl)butanoic acid4672-17-7Moderate enzyme inhibition; less potent than the methoxy derivative
6-(4-Carbamoyl-piperidine)-3-enecarboxylic acidN/AAnticancer activity; different mechanism of action

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid

InChI

InChI=1S/C10H17NO4/c1-15-9(12)7-8(10(13)14)11-5-3-2-4-6-11/h8H,2-7H2,1H3,(H,13,14)

InChI Key

OKDRCPVZRUMGNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)O)N1CCCCC1

Origin of Product

United States

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